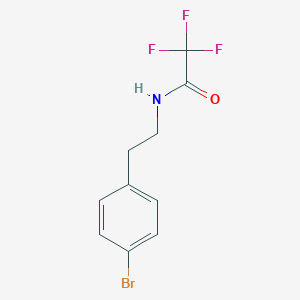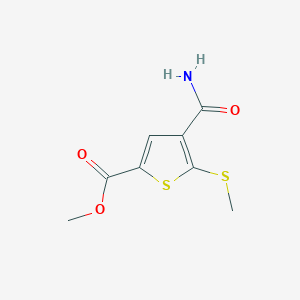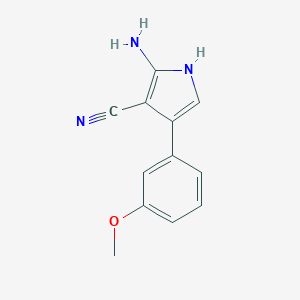
5-(Benzyloxy)pyridin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(Benzyloxy)pyridin-3-amine and related compounds involves various chemical reactions, including cross-coupling reactions, multicomponent syntheses, and cyclization processes. For instance, palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group have been shown to efficiently produce new amino-substituted arylpyridines, bipyridines, and pyrazinopyridines, indicating a versatile method for synthesizing compounds related to 5-(Benzyloxy)pyridin-3-amine (Thompson et al., 2005). Additionally, electrochemical aliphatic C–H amination strategies offer a path to important heterocyclic motifs, showcasing the diverse synthetic approaches available for creating compounds within the same chemical family (Herold, Bafaluy, & Muñiz, 2018).
Molecular Structure Analysis
The molecular structure of 5-(Benzyloxy)pyridin-3-amine and its analogs can be elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. Studies have detailed the synthesis and characterization of compounds exhibiting complex molecular structures, demonstrating the intricate nature of these molecules (Dani et al., 2013). The crystal and molecular structure investigations provide insight into the arrangement of atoms within the compound, influencing its reactivity and physical properties.
Chemical Reactions and Properties
5-(Benzyloxy)pyridin-3-amine undergoes a variety of chemical reactions, reflecting its reactive nature. The compound's involvement in synthesis reactions, such as those leading to the formation of pyrrolo[3,4-b]pyridin-5-ones, showcases its utility in constructing complex molecular architectures (Janvier, Sun, Bienaymé, & Zhu, 2002). These reactions highlight the chemical versatility and potential applications of 5-(Benzyloxy)pyridin-3-amine in various domains.
Physical Properties Analysis
The physical properties of 5-(Benzyloxy)pyridin-3-amine, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in different chemical processes. Research into related compounds provides insights into their phase behavior, fluorescent properties, and interactions with other substances, which can be inferred for 5-(Benzyloxy)pyridin-3-amine (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties of 5-(Benzyloxy)pyridin-3-amine, including its reactivity with various reagents, stability under different conditions, and participation in chemical transformations, are of significant interest. The synthesis and reactions of related pyridine and pyrazole derivatives provide a basis for understanding the chemical behavior of 5-(Benzyloxy)pyridin-3-amine, indicating its potential as a versatile intermediate in organic synthesis (Wang et al., 2010).
Applications De Recherche Scientifique
DFT Studies on Reaction Mechanisms
A Density Functional Theory (DFT) study focused on the reaction mechanism and regioselectivity of 2-benzyloxypyridine derivatives, including compounds related to 5-(Benzyloxy)pyridin-3-amine. It found that electron-donating groups on the benzene ring could decrease the activation energy of the rearrangement, potentially guiding future synthetic approaches for derivatizing starting materials (Yang et al., 2019).
Antimicrobial Evaluation of Novel Derivatives
Research on novel 5-benzoyl-N-substituted-amino and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, derived from reactions involving similar compounds, showed promising antibacterial and antifungal activities. This study suggests the potential for developing new antimicrobials based on pyridin-3-amine derivatives (Elgemeie et al., 2017).
Synthesis Under Green Conditions
An environmentally friendly synthesis of 5-hydroxy-chromeno[2,3-b]pyridines was achieved by reacting compounds related to 5-(Benzyloxy)pyridin-3-amine under catalyst and solvent-free conditions. This method highlights the push towards greener synthetic routes in chemical research (Gupta & Khurana, 2017).
Schiff Base Synthesis and Inhibitory Study
Schiff bases derived from 2-aminopyridine and substituted benzyaldehydes were synthesized and studied for their antimicrobial properties. These compounds, related in structure to 5-(Benzyloxy)pyridin-3-amine, showed the ability to inhibit the growth of S. aureus and E. coli, indicating their potential as antimicrobial agents (Dueke-Eze et al., 2011).
c-Met Inhibition for Cancer Therapeutics
A series of 5-(benzyloxy)pyridin-2(1H)-one derivatives, closely related to 5-(Benzyloxy)pyridin-3-amine, were synthesized and evaluated for their inhibitory activity against c-Met, a receptor tyrosine kinase implicated in various cancers. One compound exhibited potent inhibition, suggesting the therapeutic potential of such derivatives (Zhang et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 .
Mode of Action
The compound may bind to its target proteins, altering their function and potentially triggering a cascade of biochemical reactions .
Biochemical Pathways
Given its potential targets, it might influence pathways related to inflammation (via leukotriene a-4 hydrolase) and cell growth and differentiation (via mitogen-activated protein kinase 14) .
Result of Action
Based on its potential targets, it might modulate inflammation and cell growth processes .
Propriétés
IUPAC Name |
5-phenylmethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHYKJJZOLICIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629385 | |
| Record name | 5-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)pyridin-3-amine | |
CAS RN |
186593-25-9 | |
| Record name | 5-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


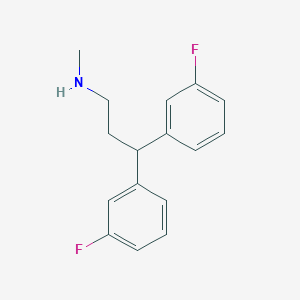
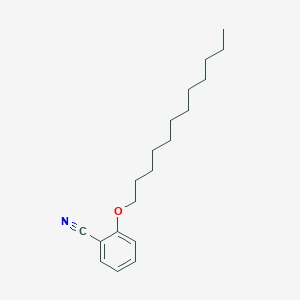
![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
